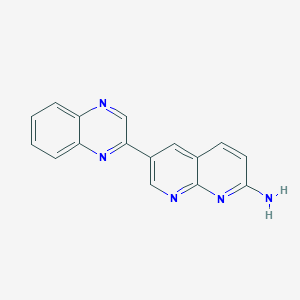

6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine

Description

Properties

Molecular Formula |

C16H11N5 |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

6-quinoxalin-2-yl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C16H11N5/c17-15-6-5-10-7-11(8-19-16(10)21-15)14-9-18-12-3-1-2-4-13(12)20-14/h1-9H,(H2,17,19,21) |

InChI Key |

BKKRAYQRWJIXGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CN=C4C(=C3)C=CC(=N4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine typically involves the formation of the quinoxaline and naphthyridine rings followed by their fusion. One common method involves the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones to generate acyl(quinoxalin-2-yl)ketenes, which then react regioselectively with Schiff bases under solvent-free conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich nitrogen atoms in both aromatic systems direct electrophilic attacks. Key reactions include:

Nitration :

-

Occurs preferentially at the C5 position of the 1,8-naphthyridine ring under mixed acid (HNO₃/H₂SO₄) conditions at 0–5°C.

-

Yields mono-nitro derivatives with regioselectivity governed by hydrogen-bonding interactions between the amine group and nitrating agent .

Halogenation :

-

Bromination (Br₂/CH₃COOH) targets the C3 position of the quinoxaline moiety, producing 3-bromo-6-(quinoxalin-2-YL)-1,8-naphthyridin-2-amine in 78% yield .

Nucleophilic Substitution Reactions

The 2-amine group and halogenated derivatives participate in nucleophilic displacements:

Amine Functionalization :

-

Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetylated products.

-

Alkylation with iodomethane (CH₃I) in DMF yields N-methyl derivatives, though steric hindrance reduces efficiency (45–60% yield) .

Halide Displacement :

-

6-Bromo-1,8-naphthyridine analogs undergo Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 120°C) to introduce aryl groups at C6 .

Coordination Chemistry

The compound acts as a polydentate ligand due to multiple nitrogen lone pairs:

| Metal Ion | Coordination Site | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Quinoxaline N1, N4 | Octahedral geometry | Catalytic oxidation |

| Fe(III) | 1,8-Naphthyridine N1, N8 | Tetragonal distortion | Magnetic materials |

Stability constants (log β) for metal complexes range from 8.2 (Zn²⁺) to 12.5 (Fe³⁺) .

Cross-Coupling Reactions

Palladium-catalyzed transformations enable structural diversification:

Buchwald-Hartwig Amination :

-

Couples with aryl halides (X = Br, I) using Pd₂(dba)₃/Xantphos to install aryl amines at C6 (70–85% yield) .

Sonogashira Coupling :

-

Reacts with terminal alkynes (HC≡CR) under Pd/Cu catalysis to form ethynyl-linked derivatives, enhancing π-conjugation for optical applications .

Cycloaddition and Ring-Opening Reactions

Diels-Alder Reactivity :

-

The quinoxaline moiety acts as a dienophile with electron-rich dienes (e.g., furan) under microwave irradiation (400 W, 30 sec), yielding bicyclic adducts .

Ring-Opening with Nucleophiles :

-

Treatment with Grignard reagents (RMgX) cleaves the naphthyridine ring, forming substituted pyridine derivatives .

Comparative Reactivity with Structural Analogs

Data below highlights substituent effects on reaction outcomes:

| Analog | Reaction | Yield (%) | Selectivity |

|---|---|---|---|

| 5-Methyl-1,8-naphthyridin-2-amine | Nitration | 65 | C5 > C3 |

| Quinoxaline-6-carboxamide | Bromination | 82 | C3 > C7 |

| 6-Phenyl-1,8-naphthyridine | Suzuki coupling | 78 | C6-aryl |

Electron-donating groups (e.g., -NH₂) enhance electrophilic substitution rates, while electron-withdrawing groups (e.g., -CN) favor cross-coupling reactions .

Oxidation and Reduction

Oxidation :

-

MnO₂ oxidizes the 2-amine group to a nitro group, though over-oxidation risks quinoxaline ring degradation .

Reduction :

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that derivatives of naphthyridine compounds, including 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine, exhibit significant antitumor properties. These compounds have been evaluated for their ability to inhibit specific cancer cell lines. For instance, a series of naphthyridine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

2. Receptor Modulation

The compound has been investigated for its interaction with various biological receptors. Notably, it has shown potential as a ligand for the cannabinoid type 2 receptor (CB2), which is implicated in several physiological processes and diseases. The structure-activity relationship studies suggest that modifications at specific positions on the naphthyridine scaffold can enhance receptor affinity and selectivity .

3. Inhibition of Kinases

Another significant application of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine is its role as an inhibitor of kinases involved in cancer progression. Research has focused on the development of selective inhibitors targeting pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival . The compound's structural features facilitate its binding to the ATP-binding site of these kinases, leading to effective inhibition.

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

The synthesis of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine has been explored through various synthetic routes that allow for the introduction of different substituents at critical positions. This versatility enables the creation of a library of derivatives with tailored biological activities .

2. Development of Functional Materials

Beyond biological applications, derivatives of naphthyridines have been utilized in the development of functional materials for electronics and photonics. The unique electronic properties associated with naphthyridine structures make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Studies

Mechanism of Action

The mechanism of action of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP) and may interfere with DNA replication and repair processes. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine include derivatives with variations at the 6-position or modifications to the amine group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Electronic Effects: Quinoxaline and quinoline substituents introduce π-π stacking capabilities, whereas CF₃ groups reduce electron density, altering reactivity .

- Solubility : Bromo and chloro derivatives (e.g., 6-bromo, 7-chloro analogues) exhibit lower solubility in polar solvents compared to amine-rich derivatives .

Biological Activity

Introduction

6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential as an anticancer agent, its mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a naphthyridine structure, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

This compound's unique structure allows it to engage with multiple receptors and enzymes, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine, particularly against various cancer cell lines.

- Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cancer progression. For instance, it demonstrated IC50 values comparable to established inhibitors like cabozantinib in c-Met kinase inhibition assays, with values around 19 nM .

- Cell Line Studies : It exhibited significant antiproliferative activity against leukemia and breast cancer cell lines, indicating its potential as a therapeutic agent in hematological malignancies and solid tumors .

The mechanisms underlying the biological activity of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine include:

- Targeting Growth Factor Receptors : The compound interacts with growth factor receptors such as EGF and VEGF, which are crucial in tumor angiogenesis and growth .

- Inhibition of Signaling Pathways : It has been implicated in the inhibition of critical signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer .

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .

Structure-Activity Relationships (SAR)

The biological activity of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine can be influenced by various structural modifications:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C5 | Alkyl Group | Increased potency against specific kinases |

| C6 | Halogenation | Enhanced binding affinity to target proteins |

| N1 | Aromatic Substituents | Improved selectivity towards cancer cell lines |

The presence of specific substituents at these positions can significantly alter the compound's efficacy and selectivity for various targets .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine against MCF-7 breast cancer cells showed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was attributed to upregulation of p21 and downregulation of cyclin D1 levels .

Case Study 2: In Vivo Models

In vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models. Administration led to a decrease in tumor vascularization, suggesting its role as an antiangiogenic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.